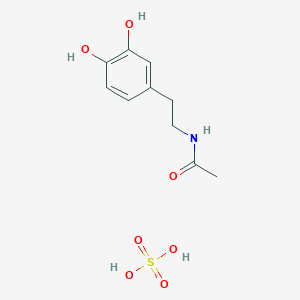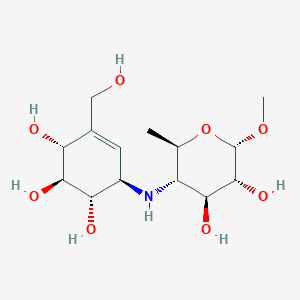
Methyl 1'-epiacarviosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1'-epiacarviosin (MEA) is a natural compound found in the leaves of the Carica papaya plant. It has been studied for its potential health benefits, particularly in relation to its anti-inflammatory and antioxidant properties. In recent years, there has been growing interest in MEA as a possible therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of Methyl 1'-epiacarviosin is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response. Methyl 1'-epiacarviosin may also stimulate the production of anti-inflammatory cytokines, further reducing inflammation in the body.
Biochemical and Physiological Effects
Methyl 1'-epiacarviosin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, which can damage cells and contribute to the development of various diseases. Methyl 1'-epiacarviosin has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies, suggesting that it could be useful in the management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1'-epiacarviosin has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. It has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, there are some limitations to using Methyl 1'-epiacarviosin in lab experiments. It is not water-soluble, which can make it difficult to administer in certain studies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Methyl 1'-epiacarviosin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its effects on the brain and how it could be used to treat these conditions. Methyl 1'-epiacarviosin may also have potential as a treatment for diabetes and other metabolic disorders, and more research is needed to explore this possibility. Additionally, there is a need for more studies on the safety and toxicity of Methyl 1'-epiacarviosin, particularly in human subjects.
Métodos De Síntesis
Methyl 1'-epiacarviosin can be synthesized from the extract of the Carica papaya plant. The process involves the isolation and purification of the compound, followed by chemical modification to produce Methyl 1'-epiacarviosin. The synthesis method is relatively simple and cost-effective, making Methyl 1'-epiacarviosin a promising candidate for further research.
Aplicaciones Científicas De Investigación
Methyl 1'-epiacarviosin has been studied extensively for its potential therapeutic effects. Several studies have demonstrated its anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases. For example, Methyl 1'-epiacarviosin has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
140148-00-1 |
|---|---|
Nombre del producto |
Methyl 1'-epiacarviosin |
Fórmula molecular |
C14H25NO8 |
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
(1S,2S,3R,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
Clave InChI |
KFHKERRGDZTZQJ-YMRGHLOJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Otros números CAS |
140148-00-1 |
Sinónimos |
methyl 1'-epiacarviosin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



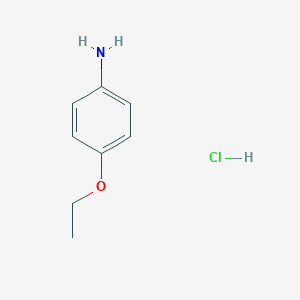
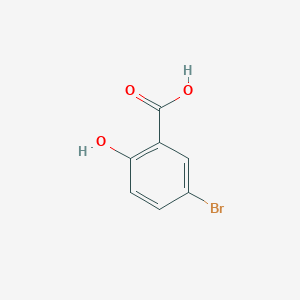
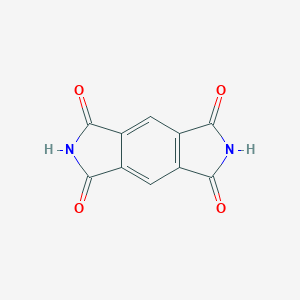
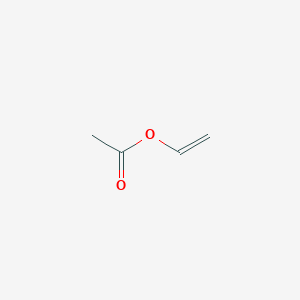
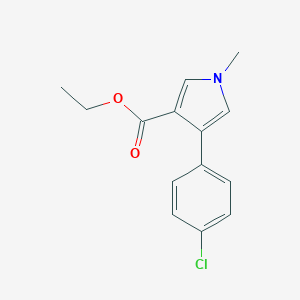
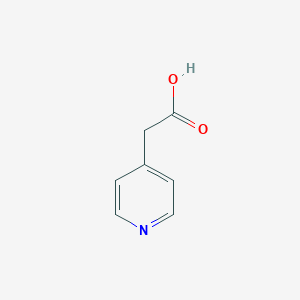
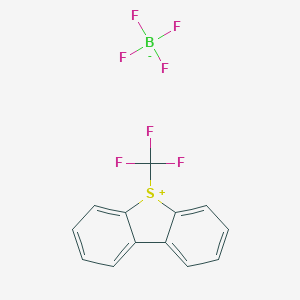
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
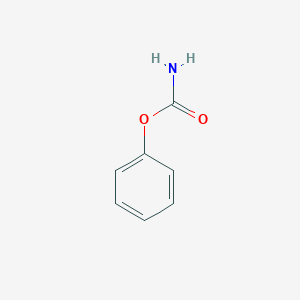
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
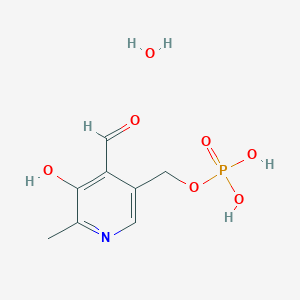

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
